N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O3S/c1-11-9-16(26(24-11)19-23-18-12(21)5-4-8-15(18)30-19)22-17(27)10-25-13-6-2-3-7-14(13)29-20(25)28/h2-9H,10H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVYBWPNHJWQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2C3=CC=CC=C3OC2=O)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure that combines elements from benzo[d]thiazole, pyrazole, and oxazole derivatives. The synthesis of such compounds typically involves multi-step organic reactions, which may include:
- Formation of the Benzo[d]thiazole Core : This can be achieved through the reaction of 4-fluoroaniline with carbon disulfide.
- Pyrazole Attachment : The pyrazole moiety can be synthesized from appropriate hydrazine derivatives and ketones.
- Oxazole Formation : This often involves cyclization reactions under acidic or basic conditions.
The detailed synthetic route for this compound is crucial for understanding its biological properties and potential applications.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially leading to anticancer effects.
- Receptor Modulation : Interaction with receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) has been noted, suggesting anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
These findings suggest that the compound may possess potent anticancer activity, warranting further investigation.
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. Research indicates that related compounds can act as PPARγ agonists, which are known to mediate anti-inflammatory responses in various tissues.
Case Studies
-
Study on Anticancer Activity : A recent study evaluated the effects of similar benzo[d]thiazole derivatives on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- Results : IC50 values ranged from 0.02 to 0.05 µM for different derivatives, indicating high potency.
- Anti-inflammatory Study : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The results showed a marked reduction in inflammatory markers (e.g., TNF-alpha levels) when treated with compounds structurally related to our target compound.
Preparation Methods
Chlorination of 2-Amino-4-fluorobenzenethiol
The 4-fluorobenzo[d]thiazole scaffold is constructed via cyclocondensation and chlorination:
Procedure
- Cyclization : 2-Amino-4-fluorobenzenethiol (10 mmol) is treated with phosphorus pentachloride (12 mmol) and phosphorus oxychloride (15 mL) at 160°C for 16 hours.
- Quenching : The mixture is poured onto ice, extracted with ethyl acetate, and concentrated to yield 4-fluorobenzo[d]thiazol-2-yl chloride as a pale yellow solid.
Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 89% | |
| Purity (HPLC) | >95% |
Preparation of 3-Methyl-1H-pyrazol-5-amine
Cyclocondensation of Ethyl Acetoacetate with Hydrazine
The pyrazole core is synthesized via Knorr pyrazole synthesis:
Procedure
- Reaction : Ethyl acetoacetate (20 mmol) and hydrazine hydrate (22 mmol) are refluxed in ethanol (50 mL) for 6 hours.
- Isolation : The product is filtered and recrystallized from ethanol/water to afford 3-methyl-1H-pyrazol-5-amine.
Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 78% | |
| Melting Point | 145–147°C |
Formation of 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic Acid
Lactamization of 2-Hydroxybenzamide
The oxazolone ring is formed via intramolecular cyclization:
Procedure
- Activation : 2-Hydroxybenzamide (15 mmol) is treated with dicyclohexylcarbodiimide (16 mmol) in tetrahydrofuran (THF) at 0°C for 1 hour.
- Cyclization : The mixture is warmed to room temperature, stirred for 12 hours, and concentrated to yield 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid.
Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 53% | |
| Purity (NMR) | >98% |
Amide Bond Formation
Coupling of 3-Methyl-1H-pyrazol-5-amine with 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic Acid
The final acetamide linkage is achieved using carbodiimide chemistry:
Procedure
- Activation : 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic acid (10 mmol) is dissolved in N,N-dimethylformamide (30 mL) with dicyclohexylcarbodiimide (12 mmol) and hydroxybenzotriazole (12 mmol) at 0°C.
- Coupling : 3-Methyl-1H-pyrazol-5-amine (10 mmol) is added, and the reaction is stirred at room temperature for 24 hours.
- Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane).
Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 51% | |
| Retention Time (HPLC) | 3.16 min |
Final Coupling and Purification
Attachment of 4-Fluorobenzo[d]thiazol-2-yl Group
The thiazole moiety is introduced via nucleophilic aromatic substitution:
Procedure
- Substitution : 3-Methyl-1H-pyrazol-5-amine (8 mmol) and 4-fluorobenzo[d]thiazol-2-yl chloride (8 mmol) are heated in N,N-dimethylformamide (20 mL) at 120°C for 10 minutes under microwave irradiation.
- Purification : The product is isolated via reverse-phase HPLC to afford the title compound.
Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 63% | |
| Purity (MS) | 513.5 (M+1)+ |
Optimization and Scale-up Considerations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes, improving yields by 15–20%. For instance, thiazole-pyrazole coupling under microwave conditions achieves 63% yield versus 45% under conventional heating.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
